Sanguiin H-6
Description
Properties
Molecular Formula |
C82H54O52 |
|---|---|
Molecular Weight |
1871.3 g/mol |
IUPAC Name |
[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1 |
InChI Key |
FFZOOOCGCNFHAQ-GWOIDVGPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Synonyms |
sanguiin H 6 sanguiin H-6 |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Efficiency
Polar solvents like acetone-water and ethanol-water mixtures are preferred due to their ability to dissolve hydrophilic tannins. For instance, cloudberry (Rubus chamaemorus) seed coats were extracted six times with 4.8 L of acetone-water (80:20, v/v), achieving efficient solubilization of this compound. Similarly, fresh leaves and stems of Rubus parvifolius were homogenized in ethanol-water (6:4, v/v) or acetone-water (6:4, v/v), followed by filtration and lyophilization. These solvent systems leverage the compound’s polarity, with acetone-water mixtures showing higher efficacy in breaking down cell walls and releasing bound tannins.
Table 1: Comparative Analysis of Extraction Methods
| Plant Source | Plant Part | Solvent System | Ratio (v/v) | Volume per Extraction | Extractions | Post-Processing |
|---|---|---|---|---|---|---|
| Rubus chamaemorus | Seed coat | Acetone-water | 80:20 | 4.8 L | 6 | Freeze-drying |
| Rubus parvifolius | Leaves/stems | Ethanol-water | 6:4 | 300 mL | 1 | Lyophilization |
| Rubus parvifolius | Leaves/stems | Acetone-water | 6:4 | 300 mL | 1 | Lyophilization |
Plant Material Preparation
The physical state of plant material (fresh vs. dried) and particle size significantly influence extraction efficiency. Fresh Rubus parvifolius leaves and stems were directly homogenized to prevent degradation of heat-sensitive tannins. In contrast, cloudberry seed coats were processed as dried powder, enabling longer storage and consistent batch yields. Mechanical disruption via Waring blenders or ultrasonicators enhances solvent penetration, particularly for rigid plant matrices like seed coats.
Purification Strategies
Crude extracts require extensive purification to isolate this compound from co-extracted polyphenols, sugars, and pigments.
Liquid-Liquid Extraction and Fractionation
After solvent removal, aqueous residues are often subjected to liquid-liquid extraction using ethyl acetate or dichloromethane to remove non-polar contaminants. For example, cloudberry extracts were reduced to an aqueous phase, filtered, and freeze-dried before fractionation. This step eliminates lipids and chlorophyll, which interfere with subsequent chromatographic separation.
Chromatographic Isolation
Preparative liquid chromatography (LC) and high-performance liquid chromatography (HPLC) are pivotal for obtaining high-purity this compound. Cloudberry fractions were purified using preparative LC, with pooled fractions analyzed by UHPLC-MS/MS to confirm composition. In Rubus parvifolius, HPLC fingerprinting against an authentic standard ensured batch-to-batch consistency.
Table 2: Purification Protocols for this compound
| Source Material | Method | Column Type | Mobile Phase | Detection |
|---|---|---|---|---|
| Rubus chamaemorus | Preparative LC | C18 | Not reported | UHPLC-MS/MS |
| Rubus parvifolius | Analytical HPLC | C18 | Acetonitrile | UV (280 nm) |
Industrial-Scale Production Challenges
Despite its therapeutic potential, industrial production of this compound remains limited due to:
-
High Solvent Costs : Large-scale extractions require vast volumes of acetone or ethanol, raising operational costs and environmental concerns.
-
Low Natural Abundance : this compound constitutes <1% of dry plant weight, necessitating processing of bulk biomass for modest yields.
-
Purification Complexity : Multi-step chromatography increases production time and limits throughput.
Analytical Validation and Standardization
Quality control relies on spectroscopic and chromatographic techniques:
-
UHPLC-MS/MS : Confirms molecular identity via fragmentation patterns (e.g., m/z 633 → 301 for ellagic acid derivatives).
-
NMR Spectroscopy : Validates structural integrity through characteristic signals for galloyl and hexahydroxydiphenoyl groups.
-
HPLC Fingerprinting : Compares retention times and peak areas against certified reference standards.
Emerging Sustainable Methods
Recent advances aim to address scalability and environmental impact:
Chemical Reactions Analysis
Types of Reactions
Sanguiin H-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: The compound can be hydrolyzed to release ellagic acid and other phenolic compounds.
Complexation: This compound can form complexes with metal ions, which may affect its stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Complexation: Metal salts such as ferric chloride can be used to study the complexation behavior of this compound.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Ellagic acid and other phenolic compounds.
Complexation: Metal complexes with varying stability and reactivity.
Scientific Research Applications
Antioxidant Properties
Sanguiin H-6 exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage.
- Mechanism of Action : The compound inhibits the production of reactive oxygen species by modulating intracellular signaling pathways. For example, it has been shown to upregulate heme oxygenase-1 (HO-1) expression, which plays a protective role against oxidative damage .
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.
- Case Study : In vitro studies demonstrated that this compound inhibited the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages, effectively decreasing nitric oxide production .
Osteoclastogenesis Inhibition
This compound has been identified as a potent inhibitor of osteoclastogenesis, which is crucial for bone health.
- In Vitro Evidence : Studies show that this compound significantly inhibits RANKL-induced osteoclast differentiation and bone resorption. It decreases the expression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1), a key transcription factor involved in osteoclast differentiation .
- In Vivo Evidence : In animal models, it was observed that this compound effectively prevents tumor necrosis factor-alpha (TNF-α)-induced osteoclast formation, further supporting its role in bone health management .
Antimicrobial Activity
This compound demonstrates promising antimicrobial properties against various pathogens.
- Research Findings : It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a natural antimicrobial agent .
Antiviral Potential
Recent studies have highlighted the potential antiviral effects of this compound, particularly against viruses like SARS-CoV-2.
- Virtual Screening Studies : Computational analyses suggest that this compound may enhance resistance to SARS-CoV-2 during early infection stages, warranting further investigation into its pharmacological applications against viral infections .
Anticancer Properties
The compound has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.
- Mechanism of Action : this compound triggers programmed cell death in various cancer cell lines through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .
Data Table: Summary of Applications
Mechanism of Action
Sanguiin H-6 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial and Antiviral Activity: Inhibits the growth of bacteria and viruses by interfering with their metabolic processes and replication.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Lambertianin C
- Structure : A trimeric ellagitannin composed of three di-HHDP-GG units, forming a larger oligomer compared to Sanguiin H-6 .
- Bioactivity: Both compounds share a MIC of 0.25 mg/L against MRSA, but this compound has a higher MBC (>1 mg/mL vs. 0.5 mg/mL for Lambertianin C), suggesting a concentration-dependent bactericidal mechanism .
- Stability :
Agrimoniin
- Structure: A dimeric ellagitannin with the same monomeric units as this compound but differing in linkage polarity. Agrimoniin elutes later in HPLC (26.11 min vs. 11.62 min for this compound) due to lower polarity .
- Identification Challenges :
- Natural Occurrence : Primary ellagitannin in strawberries (Fragaria spp.), unlike this compound, which is abundant in Rubus species .
Sanguiin H-10
Ellagic Acid
- Structure: A monomeric phenolic acid derived from HHDP group hydrolysis.
- Bioactivity : Less potent than this compound in antimicrobial assays but contributes to overall antioxidant and anti-inflammatory effects in berry extracts .
Concentration in Natural Sources
Pharmacological Activities
Stability and Degradation Pathways
- pH and Temperature Sensitivity :
- Key Stability Factors: Oligomer size: Dimers/trimers are less stable than monomers (e.g., pedunculagin) due to reduced hydrophobic interactions . Extraction conditions: Alkaline pH and high temperature during processing hydrolyze ellagitannins .
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
Q. What ethical frameworks apply to in vivo studies of this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
